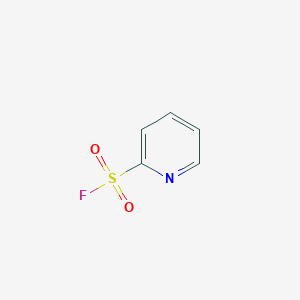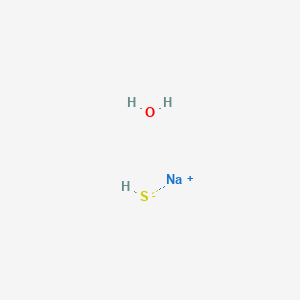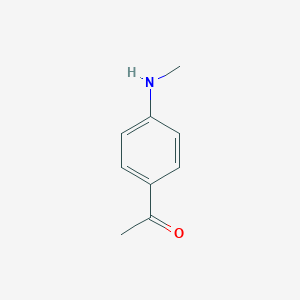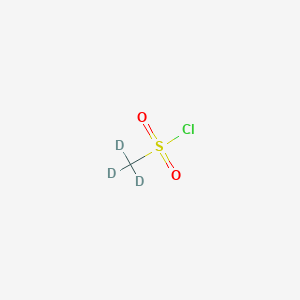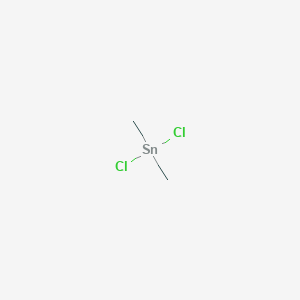
二氯二甲基锡烷
描述
Synthesis Analysis
The synthesis of organostannane compounds is a topic of interest in the field of organic chemistry. For instance, the bifunctional allylstannane 2-(chloromethyl)-3-(tributylstannyl)propene is synthesized and used in reactions with aldehydes to produce high yields and enantioselectivities . Similarly, the reduction of dichlorodiphenylstannane with lithium followed by treatment with methyl iodide leads to the formation of various methylstannane compounds . These examples demonstrate the synthetic versatility of organostannanes, which could be extrapolated to the synthesis of dichlorodimethylstannane.
Molecular Structure Analysis
While the molecular structure of dichlorodimethylstannane is not explicitly described in the provided papers, the structure of related organostannanes can be inferred. For example, acyl(chloro)stannanes obtained from the reaction of dialkylstannylene with acyl chlorides were characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction studies . These characterization techniques are essential for understanding the molecular structure and confirming the identity of organostannane compounds.
Chemical Reactions Analysis
Organostannanes are known for their reactivity in various chemical reactions. The bifunctional allylstannane mentioned earlier is used in catalytic asymmetric allylations and can undergo further transformations, such as protection of the hydroxyl group or cyclization to tetrahydrofuran . Additionally, the electrochemical synthesis of polystannanes from dialkyl dichlorostannanes indicates that these compounds can be polymerized under specific conditions . These reactions highlight the chemical reactivity of organostannanes, which is relevant to understanding the reactivity of dichlorodimethylstannane.
Physical and Chemical Properties Analysis
The physical and chemical properties of organostannanes can vary widely depending on their substituents. For example, the electrochemical polymerization of dibutyldichlorostannane and dioctyldichlorostannane results in the formation of poly(dibutylstannane) and poly(dioctylstannane), respectively . These polymers' properties would differ significantly from those of a simple dichlorodimethylstannane molecule. However, the general properties of organostannanes, such as their stability, reactivity, and solubility, can provide a basis for understanding the properties of dichlorodimethylstannane.
科学研究应用
Application in Chemistry
Dichlorodimethylstannane , also known as Dimethyltin dichloride , is an organotin compound with the formula (CH3)2SnCl2 . It’s used as a reagent in organic synthesis .
Results or Outcomes
Application in Electronic/Opto-Electronic Thin Films
Dichlorodimethylstannane is used in the production of electronic and opto-electronic thin films . These thin films are used in various electronic devices, including solar cells, light-emitting diodes (LEDs), and transistors .
Method of Application
The specific method of application would depend on the type of electronic or opto-electronic device being manufactured. Typically, the process involves depositing a thin layer of Dichlorodimethylstannane onto a substrate, which is then subjected to various treatments to form the desired thin film .
Results or Outcomes
The use of Dichlorodimethylstannane in the production of electronic and opto-electronic thin films can result in devices with improved performance characteristics, such as increased efficiency, longer lifespan, and greater reliability .
Application in Functional/Protective Coatings
Dichlorodimethylstannane is also used in the production of functional and protective coatings . These coatings can provide various benefits, such as increased durability, improved resistance to environmental factors, and enhanced aesthetic appeal .
Method of Application
The specific method of application would depend on the type of coating being produced. Typically, the process involves mixing Dichlorodimethylstannane with other ingredients to form a coating solution, which is then applied to a surface and allowed to dry .
Results or Outcomes
The use of Dichlorodimethylstannane in the production of functional and protective coatings can result in surfaces with improved properties, such as increased resistance to wear and tear, enhanced protection against environmental factors, and improved aesthetic appeal .
Application in Catalysis
Dichlorodimethylstannane is used in various catalysis processes . As a catalyst, it can speed up chemical reactions without being consumed in the process .
Method of Application
The specific method of application would depend on the type of reaction being catalyzed. Typically, Dichlorodimethylstannane is added to the reaction mixture, where it facilitates the conversion of reactants into products .
Results or Outcomes
The use of Dichlorodimethylstannane as a catalyst can result in more efficient chemical reactions, leading to higher yields and purer products .
Application in Energy Generation/Storage
Dichlorodimethylstannane is also used in the field of energy generation and storage . It can be used in the production of materials for batteries, fuel cells, and other energy storage devices .
Method of Application
The specific method of application would depend on the type of energy storage device being produced. Typically, Dichlorodimethylstannane is used in the synthesis of materials that have desirable properties for energy storage, such as high energy density or good charge/discharge performance .
Results or Outcomes
The use of Dichlorodimethylstannane in the production of materials for energy storage devices can result in devices with improved performance characteristics, such as higher energy density, longer lifespan, and greater reliability .
安全和危害
Dichlorodimethylstannane is classified as toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It’s fatal if inhaled. It’s suspected of damaging fertility or the unborn child. It causes damage to organs (Immune system, Nervous system) through prolonged or repeated exposure. It’s harmful to aquatic life with long-lasting effects .
属性
IUPAC Name |
dichloro(dimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027304 | |
| Record name | Dimethyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Produced as a solid or aqueous solution; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Stannane, dichlorodimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyltin dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.2 [mmHg] | |
| Record name | Dimethyltin dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyltin dichloride | |
CAS RN |
753-73-1 | |
| Record name | Dimethyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyltin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyltin dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dichlorodimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyltin dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K42FNK7A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



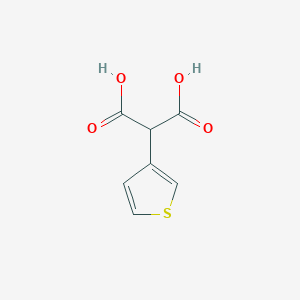
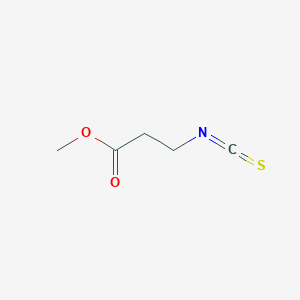
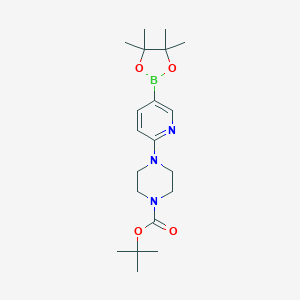
![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)
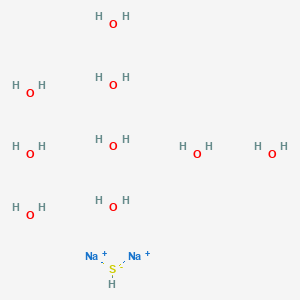
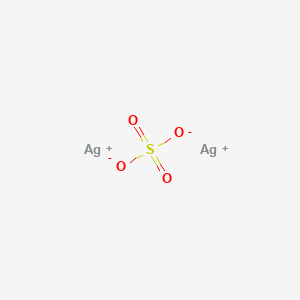
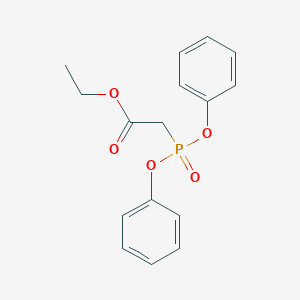
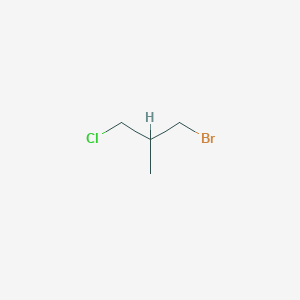
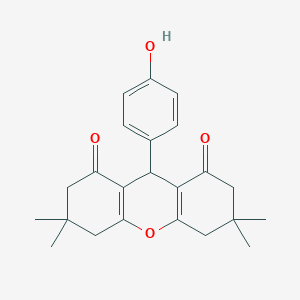
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
